![molecular formula C22H34N2O B13458446 N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
N-[2-(1H-Indol-3-yl)ethyl]dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-Indol-3-yl)ethyl]dodecanamide is a compound that features an indole ring structure, which is a significant moiety in many biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]dodecanamide typically involves the reaction between tryptamine and a dodecanoic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants at room temperature until the formation of the desired product is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[2-(1H-Indol-3-yl)ethyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-3-ethylamine derivatives.
科学的研究の応用
N-[2-(1H-Indol-3-yl)ethyl]dodecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]dodecanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole ring but with a different substituent, leading to distinct biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide:
Uniqueness
N-[2-(1H-Indol-3-yl)ethyl]dodecanamide is unique due to its long dodecanamide chain, which can influence its solubility, stability, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H34N2O |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]dodecanamide |
InChI |
InChI=1S/C22H34N2O/c1-2-3-4-5-6-7-8-9-10-15-22(25)23-17-16-19-18-24-21-14-12-11-13-20(19)21/h11-14,18,24H,2-10,15-17H2,1H3,(H,23,25) |
InChIキー |
MKNMHNBIWPBTTO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


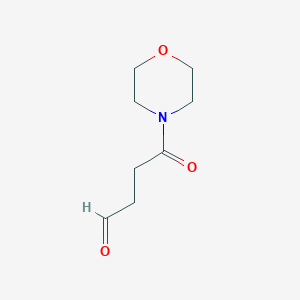
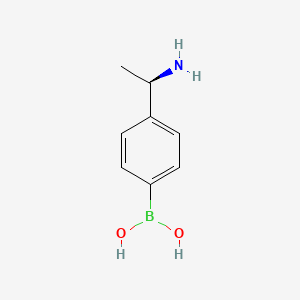
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
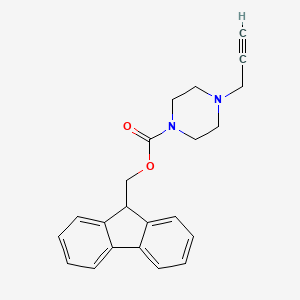
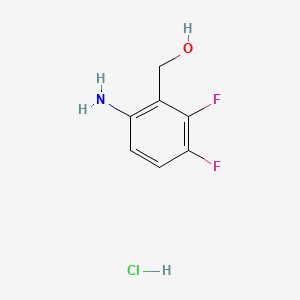
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
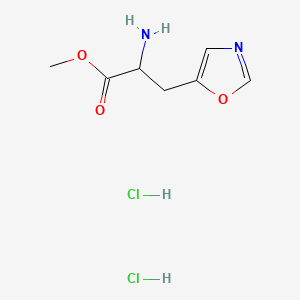
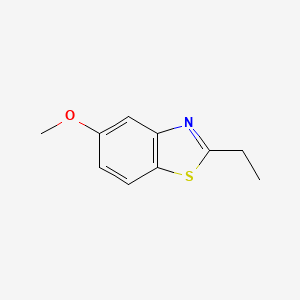


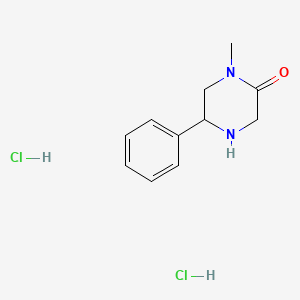

![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
